molecular formula C28H45BN4S B11108968 [2-(1,3-benzothiazol-2-yl-kappaN)-1,3-dicyclohexylguanidinato-kappaN](dibutyl)boron

[2-(1,3-benzothiazol-2-yl-kappaN)-1,3-dicyclohexylguanidinato-kappaN](dibutyl)boron

Cat. No.: B11108968
M. Wt: 480.6 g/mol
InChI Key: ALLRTPJDLNCNQE-UHFFFAOYSA-N
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Description

The compound 2-(1,3-benzothiazol-2-yl-kappaN)-1,3-dicyclohexylguanidinato-kappaNboron is a complex organoboron compound that features a benzothiazole moiety and a dicyclohexylguanidine ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl-kappaN)-1,3-dicyclohexylguanidinato-kappaNboron typically involves the reaction of 2-aminobenzenethiol with an appropriate boron-containing reagent under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, are often employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-yl-kappaN)-1,3-dicyclohexylguanidinato-kappaNboron undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl-kappaN)-1,3-dicyclohexylguanidinato-kappaNboron involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway in which the enzyme is involved. The molecular pathways affected by this compound are currently under investigation, with studies focusing on its potential to modulate signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and guanidine-based ligands. Examples include:

Uniqueness

What sets 2-(1,3-benzothiazol-2-yl-kappaN)-1,3-dicyclohexylguanidinato-kappaNboron apart is its unique combination of a benzothiazole moiety and a dicyclohexylguanidine ligand, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications in various fields .

Properties

Molecular Formula

C28H45BN4S

Molecular Weight

480.6 g/mol

IUPAC Name

13,13-dibutyl-N,12-dicyclohexyl-8-thia-10,12-diaza-1-azonia-13-boranuidatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-11-imine

InChI

InChI=1S/C28H45BN4S/c1-3-5-21-29(22-6-4-2)32(24-17-11-8-12-18-24)27(30-23-15-9-7-10-16-23)31-28-33(29)25-19-13-14-20-26(25)34-28/h13-14,19-20,23-24H,3-12,15-18,21-22H2,1-2H3,(H,30,31)

InChI Key

ALLRTPJDLNCNQE-UHFFFAOYSA-N

Canonical SMILES

[B-]1(N(C(=NC2CCCCC2)NC3=[N+]1C4=CC=CC=C4S3)C5CCCCC5)(CCCC)CCCC

Origin of Product

United States

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